molecular formula C8H10O3 B2714294 4-(Methoxymethoxy)phenol CAS No. 57433-93-9

4-(Methoxymethoxy)phenol

Cat. No. B2714294
CAS RN: 57433-93-9
M. Wt: 154.165
InChI Key: QVSWUTFRSIEPTP-UHFFFAOYSA-N
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Description

“4-(Methoxymethoxy)phenol” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as “Phenol, 4-(methoxymethoxy)-” and "hydroquinone monomethoxymethyl ether" .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a methoxymethoxy substituent at the 4-position . The average mass of the molecule is 154.163 Da, and the monoisotopic mass is 154.062988 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 277.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.7±3.0 kJ/mol and a flash point of 121.5±21.8 °C . The compound has a molar refractivity of 41.2±0.3 cm3, and it has three freely rotating bonds .

Scientific Research Applications

Molecular Structure and Spectroscopic Data

4-(Methoxymethoxy)phenol's molecular structure and spectroscopic data have been examined using Density Functional Theory (DFT) and spectroscopic techniques. This includes the calculation of molecular parameters such as bond length, bond angle, and the study of vibrational spectra and fundamental vibrations (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Non-Linear Optical Material

Research on 2-methoxy-4(phenyliminomethyl)phenol, a compound closely related to this compound, suggests its potential as a non-linear optical material. This is due to its smaller HOMO-LUMO band gap and thermal stability, which are favorable characteristics for non-linear optical applications (Hijas, Kumar, Byrappa, Geethakrishnan, Jeyaram, & Nagalakshmi, 2018).

Oxidative Demethylation by Enzymes

A study on the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase has provided insights into the catalytic mechanisms involving flavin reduction. This research is significant for understanding the enzymatic processes that involve this compound and similar compounds (Fraaije & van Berkel, 1997).

Reactions with Alkynes

Studies have shown that the reactions of carbene complexes containing 1-(4-hexynyl)methoxymethylenepentacarbonyl, a derivative of this compound, with alkynes lead to the formation of phenol and cyclopentenedione products. These reactions are important for the synthesis of various organic compounds (Anderson, Bao, Brandvold, Challener, Wulff, Xu, & Rheingold, 1993).

Photochromic Schiff Bases

4-Methoxy-2,5-bis(phenyliminomethyl)-phenol, a photochromic Schiff base related to this compound, exhibits unique conformers with different decay rates. This has implications for the development of photoresponsive materials (Ziółek, Kubicki, Maciejewski, Naskrȩcki, Łuniewski, & Grabowska, 2006).

Synthesis of Defined Endocrine-Disrupting Isomers

Research into the synthesis of nonylphenol isomers, including derivatives of this compound, has been conducted for biological and environmental studies. This is crucial for understanding the structural impact on estrogenic effects and environmental degradation behavior (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).

SOD Activity and DNA Binding

4-Methoxy-2,6-bis(hydroxymethyl)phenol, a compound related to this compound, has been studied for its superoxide dismutase activities and DNA binding properties. This research is important for understanding the biological applications of these compounds (Çay, Köse, Tümer, Gölcü, & Tümer, 2015).

Antioxidant and Anti-Cancer Properties

Research indicates the potential antioxidant and anti-cancer properties of compounds like 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, which are structurally related to this compound. These findings are significant for pharmaceutical applications and cancer research (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

Atmospheric Oxidation Studies

The atmospheric oxidation of 4-(2-Methoxyethyl) phenol, a methoxypheolic compound similar to this compound, has been studied to understand its role in the formation of secondary organic aerosols (SOA). This research is crucial for environmental studies related to air quality and pollution (Yao, Sun, Tang, Zhang, Wu, & Sun, 2021).

Enzymatic Reactions with Phenols

The reaction rates of horseradish peroxidase with various phenols, including p-methoxyphenol (a derivative of this compound), have been studied to understand their enzymatic behavior. This research contributes to our understanding of enzymatic processes in biochemistry (Dunford & Adeniran, 1986).

Phase Transfer-Catalyzed Reactions

Diethoxymethane, a solvent related to this compound, has been studied for its efficacy in O-alkylation reactions under phase transfer conditions. This research is relevant for the development of efficient chemical synthesis processes (Coleman & LeBlanc, 2010).

Safety and Hazards

4-(Methoxymethoxy)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is also classified as a combustible dust .

properties

IUPAC Name

4-(methoxymethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSWUTFRSIEPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 60% sodium hydride (1.80 g, 45.0 mmol) and dry THF (20 mL) was cooled to −20° C. After addition of a solution of hydroquinone (2.00 g, 18.2 mmol) in THF (30 mL), the mixture was stirred at room temperature for one hour and then cooled again to −20° C. After dropwise addition of chloromethyl methyl ether (1.3 mL, 18.0 mmol), the cooled mixture was slowly warmed to 10° C., stirred at room temperature for one hour, and poured onto ice pieces (500 g). To the resulting mixture was added 3 mol/L aqueous hydrochloric acid until the mixture reached pH 4-5. Subsequently, the mixture was subjected to extraction with dichloromethane (100 mL×2). The extract was washed with water (100 mL×2) and saturated aqueous sodium chloride (100 mL), dried over anhydrous sodium sulfate, and placed under reduced pressure to distill the solvent off. The residue was purified by silica gel column chromatography (ethyl acetate/hexane), to obtain 581 mg (yield 21%) of the titled compound as pale yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
21%

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